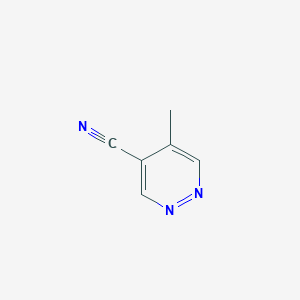

5-Methylpyridazine-4-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

While there isn’t specific information on the synthesis of 5-Methylpyridazine-4-carbonitrile, there are related studies on the synthesis of similar compounds . For instance, a study discusses the synthesis of 5-amino-pyrazole-4-carbonitrile compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Methylpyridazine-4-carbonitrile are not explicitly mentioned in the search results .Aplicaciones Científicas De Investigación

Sure! Here is a comprehensive analysis of the scientific research applications of 5-Methylpyridazine-4-carbonitrile, focusing on six unique fields:

Pharmaceutical Development

5-Methylpyridazine-4-carbonitrile is a valuable scaffold in the development of pharmaceutical compounds. Its unique structure allows for the synthesis of various derivatives with potential therapeutic properties. Research has shown that pyridazine derivatives, including 5-Methylpyridazine-4-carbonitrile, exhibit a wide range of biological activities such as antimicrobial, antitubercular, analgesic, anti-inflammatory, and anticancer properties . These derivatives are being explored for their potential to treat various diseases, making them crucial in drug discovery and development.

Agricultural Chemistry

In agricultural chemistry, 5-Methylpyridazine-4-carbonitrile is used to develop agrochemicals, including herbicides and pesticides. Pyridazine derivatives have been found to possess significant herbicidal and pesticidal activities, which help in protecting crops from pests and weeds . The compound’s ability to inhibit specific enzymes in pests makes it an effective component in the formulation of new agrochemical products.

Material Science

5-Methylpyridazine-4-carbonitrile is also utilized in material science for the synthesis of advanced materials. Its derivatives can be used to create polymers and other materials with unique properties, such as enhanced thermal stability and conductivity . These materials have applications in various industries, including electronics, where they are used in the production of semiconductors and other electronic components.

Catalysis

In the field of catalysis, 5-Methylpyridazine-4-carbonitrile serves as a ligand in the development of catalytic systems. Its structure allows it to coordinate with metal centers, forming complexes that can catalyze various chemical reactions . These catalytic systems are essential in industrial processes, including the synthesis of fine chemicals and pharmaceuticals, due to their efficiency and selectivity.

Environmental Science

Environmental science research has explored the use of 5-Methylpyridazine-4-carbonitrile in the detection and removal of pollutants. Its derivatives can be used to develop sensors for detecting heavy metals and other contaminants in water and soil . Additionally, these compounds can be employed in the development of materials for the adsorption and removal of pollutants, contributing to environmental remediation efforts.

Biological Research

In biological research, 5-Methylpyridazine-4-carbonitrile is used as a building block for the synthesis of bioactive molecules. These molecules can be used to study various biological processes and pathways . For example, derivatives of this compound have been used to investigate enzyme inhibition, receptor binding, and other biochemical interactions, providing valuable insights into cellular functions and disease mechanisms.

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Mode of Action

It’s known that pyridazinone derivatives can inhibit calcium ion influx, which is required for the activation of platelet aggregation . This suggests that 5-Methylpyridazine-4-carbonitrile might interact with its targets in a similar manner, leading to changes in cellular processes.

Propiedades

IUPAC Name |

5-methylpyridazine-4-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3/c1-5-3-8-9-4-6(5)2-7/h3-4H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCFOHKHKFABYDC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=NC=C1C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

119.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methylpyridazine-4-carbonitrile | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(1-{[(Tert-butoxy)carbonyl]amino}cyclopropyl)pyrimidine-5-carboxylic acid](/img/structure/B2413387.png)

![1-(benzo[d]thiazol-2-yl)-N-(2-methylbenzo[d]thiazol-5-yl)azetidine-3-carboxamide](/img/structure/B2413390.png)

![2-Ethyl-4-(4-methylpiperidin-1-yl)benzofuro[3,2-d]pyrimidine hydrochloride](/img/structure/B2413392.png)

![(4-(6-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(5-nitrothiophen-2-yl)methanone](/img/structure/B2413398.png)

![5-{1-[(4-Isopropylphenyl)sulfonyl]pyrrolidin-2-yl}-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2413399.png)

![N-(3-chloro-4-fluorophenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2413400.png)

![Methyl 2-[2-(4-ethoxybenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2413402.png)

![9-(2-fluorobenzyl)-3-(4-fluorophenyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2413404.png)

![2-[2-(3,4-Dimethylphenyl)-2-oxoethyl]sulfanyl-5-phenyl-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2413406.png)